2,2-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
2,2-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isobutyl group and a dimethylbutanamide moiety attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or thioamides with hydrazine derivatives under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides or isobutyl alcohols in the presence of suitable catalysts.
Attachment of the Dimethylbutanamide Moiety: The final step involves the acylation of the thiadiazole ring with 2,2-dimethylbutanoyl chloride or an equivalent reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the amide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
2,2-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, thereby affecting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways, leading to changes in cellular responses.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription processes.
Comparison with Similar Compounds
2,2-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)hexanamide: Similar structure but with a hexanamide moiety instead of dimethylbutanamide.
4-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Contains a benzenesulfonamide group, offering different chemical and biological properties.
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: Features a thiophene-2-carboxamide group, which may confer distinct reactivity and applications.
Properties
Molecular Formula |
C12H21N3OS |
---|---|
Molecular Weight |
255.38g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C12H21N3OS/c1-6-12(4,5)10(16)13-11-15-14-9(17-11)7-8(2)3/h8H,6-7H2,1-5H3,(H,13,15,16) |
InChI Key |
KYKSVHORCLNNPM-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)CC(C)C |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)CC(C)C |
Origin of Product |
United States |
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